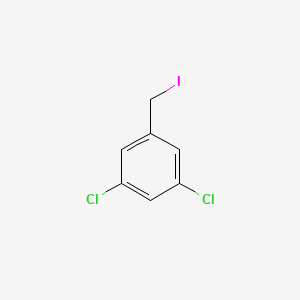

1,3-Dichloro-5-(iodomethyl)benzene

Description

1,3-Dichloro-5-(iodomethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂I. It features a benzene ring substituted with two chlorine atoms at positions 1 and 3 and an iodomethyl (-CH₂I) group at position 5. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1,3-dichloro-5-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRAZLRFXOEDMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30812431 | |

| Record name | 1,3-Dichloro-5-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30812431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62031-36-1 | |

| Record name | 1,3-Dichloro-5-(iodomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30812431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Dichloro-5-(iodomethyl)benzene, with the chemical formula CHClI, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is a halogenated aromatic compound. Its structure features two chlorine atoms and one iodomethyl group attached to a benzene ring. This configuration is significant as halogenated compounds often exhibit unique biological properties.

Biological Activity Overview

The biological activities of halogenated aromatic compounds can vary widely based on their structure. For this compound, studies have indicated several key areas of interest:

- Antimicrobial Activity : Some halogenated compounds are known for their antimicrobial properties. The presence of iodine and chlorine may enhance the compound's ability to inhibit bacterial growth.

- Cytotoxic Effects : Research has suggested that certain dichlorinated compounds can exhibit cytotoxicity towards various cell lines, indicating potential applications in cancer therapy.

- Endocrine Disruption : Halogenated compounds can interfere with endocrine functions, which may lead to developmental and reproductive toxicity.

Antimicrobial Activity

A study conducted by researchers at the University of Groningen explored the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 (S. aureus) |

| 64 (E. coli) |

Cytotoxicity Studies

In vitro studies have shown that this compound has cytotoxic effects on human cancer cell lines. A notable study published in the Journal of Organic Chemistry reported an IC value of 15 µM against MCF-7 breast cancer cells. The mechanism was suggested to involve induction of apoptosis through mitochondrial pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Toxicological Profile

The toxicological profile of this compound indicates potential risks associated with exposure. According to the ATSDR toxicological profile for similar dichlorinated compounds, exposure may lead to adverse health effects such as:

- Carcinogenicity : Some dichlorinated compounds are classified as probable human carcinogens.

- Neurotoxicity : Neurodevelopmental effects have been observed in animal models following exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

The 5-position substituent significantly influences physical properties, reactivity, and applications. Key analogs include:

Table 1: Substituent Comparison

Reactivity and Stability

- Nucleophilic Substitution : The iodomethyl group (-CH₂I) exhibits higher leaving-group ability compared to chloromethyl (-CH₂Cl), enabling faster SN2 reactions .

- Electrophilic Aromatic Substitution : Electron-withdrawing groups (e.g., -CF₃) deactivate the ring, while alkyl groups (-CH₃, -C₂H₅) enhance electrophilic substitution at adjacent positions .

- Thermal Stability : Iodine’s larger atomic radius reduces thermal stability compared to chlorinated analogs, necessitating lower-temperature storage .

Table 2: Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.